3-(Piperidin-2-yl)propanoic acid
Overview
Description
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: One common synthetic route involves the reaction of piperidine with appropriate carboxylic acid derivatives under controlled conditions. For example, reacting piperidine with 3-bromopropanoic acid in the presence of a base can yield 3-(piperidin-2-yl)propanoic acid.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using large-scale reactors with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles like alkyl halides and amines, often under basic or acidic conditions.
Major Products Formed:
Oxidation: Piperidine-2-carboxylic acid
Reduction: Piperidine-2-ol or Piperidine-2-amine
Substitution: Various substituted piperidines
Mechanism of Action
Biochemical Pathways
Piperidine derivatives have been found to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . The downstream effects of these pathways are subject to further investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(Piperidin-2-yl)propanoic acid . .
Scientific Research Applications
3-(Piperidin-2-yl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used to study biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
3-(Piperidin-2-yl)propanoic acid is similar to other piperidine derivatives, such as piperidine-2-carboxylic acid and piperidine-2-ol. its unique structure and functional groups make it distinct in terms of reactivity and potential applications. Other similar compounds include:
Piperidine-2-carboxylic acid
Piperidine-2-ol
Piperidine-2-amine
Properties
IUPAC Name |
3-piperidin-2-ylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-8(11)5-4-7-3-1-2-6-9-7/h7,9H,1-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRHHRXKZJGDSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70557753 | |
Record name | 3-(Piperidin-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70557753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4088-33-9 | |
Record name | 3-(Piperidin-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70557753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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